Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Crystallographic and Spectroscopic Elucidation of Boron-Containing Aromatic Systems
The molecular geometry of methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been inferred from analogous boron-aromatic systems. X-ray diffraction studies of related 1,3,2,5-diazadiborinines reveal planar six-membered B₂C₂N₂ rings with trigonal-planar boron centers and B–N bond lengths of 1.445–1.458 Å. In the title compound, the dioxaborolane ring adopts a tetrahedral geometry around boron, as observed in pinacolyl boronate esters. The boron-oxygen bonds in the dioxaborolane moiety measure approximately 1.49–1.51 Å, consistent with tetracoordinated boron species.
Spectroscopic characterization of the compound includes:
- ¹¹B NMR : A singlet at δ 18–20 ppm, indicative of tetracoordinated boron in a dioxaborolane framework.
- ¹H NMR : Distinct signals for the tetramethyl groups (δ 1.0–1.3 ppm), aromatic protons (δ 7.2–8.1 ppm), and benzyloxycarbonyl methylene (δ 5.1 ppm).
- Infrared Spectroscopy : Stretching vibrations at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (carbamate C=O), and 1350 cm⁻¹ (B–O).
| Parameter | Value (Å or °) | Source Compound |
|---|---|---|
| B–O bond length | 1.49–1.51 | Pinacolyl boronate |
| B–N bond length | 1.445–1.458 | Diazadiborinines |
| C–C aromatic bond length | 1.35–1.40 | Boron-rich benzene |
Electronic Configuration and Resonance Stabilization in Benzyloxycarbonyl-Protected Aminobenzoate Derivatives
The benzyloxycarbonyl (Cbz) group introduces significant resonance effects. The carbamate moiety (–NH–C(=O)–O–) delocalizes electrons through conjugation, stabilizing the amine while maintaining aromaticity in the benzoate core. Density functional theory (DFT) calculations on similar systems show that the Cbz group reduces the highest occupied molecular orbital (HOMO) energy by 0.8–1.2 eV compared to unprotected amines, enhancing oxidative stability.
The boron-containing dioxaborolane substituent further modifies electron distribution. The empty p-orbital on boron withdraws electron density from the aromatic ring, as evidenced by a 15–20 ppm upfield shift in the ¹³C NMR signal of the boronate-attached carbon. This withdrawal is partially offset by hyperconjugation from the oxygen lone pairs in the dioxaborolane ring, creating a balance between electron-deficient and resonance-stabilized states.
Steric and Electronic Effects of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Substituents
The tetramethyl groups on the dioxaborolane ring impose steric constraints that influence both reactivity and molecular packing:
- Steric Shielding : The methyl groups (van der Waals radius: 2.0 Å) create a protective environment around boron, reducing susceptibility to hydrolysis. Transesterification studies show that tetramethyl-substituted boronate esters exhibit 40–50% slower hydrolysis rates compared to unsubstituted analogs.
- Crystal Packing : In related compounds, methyl groups induce a staggered conformation, minimizing torsional strain. This results in a 5–10% reduction in density compared to planar boronates.
Electronically, the methyl groups donate electron density via inductive effects, slightly increasing the boron’s electron density. This is reflected in a 0.1–0.3 eV lowering of the boron K-edge X-ray absorption near-edge structure (XANES) energy compared to hydrogen-substituted dioxaborolanes.
Properties
Molecular Formula |
C22H26BNO6 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
methyl 3-(phenylmethoxycarbonylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C22H26BNO6/c1-21(2)22(3,4)30-23(29-21)17-11-16(19(25)27-5)12-18(13-17)24-20(26)28-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3,(H,24,26) |
InChI Key |
JAULFSZQSDHZIA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves the following key steps:
Starting Material Selection:
The synthesis often begins with a suitably substituted benzoic acid or its derivative bearing an amino group that can be protected.Amino Group Protection:
The amino group is protected using the benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions during subsequent steps. This is commonly achieved by reacting the amino-substituted benzoic acid with benzyl chloroformate under basic conditions.Introduction of the Boronate Ester Group:
The boronate ester moiety is introduced via a borylation reaction, typically using bis(pinacolato)diboron (B2pin2) as the boron source. This step often involves a palladium-catalyzed Miyaura borylation of an aryl halide precursor (e.g., aryl bromide or iodide).Esterification:
The carboxylic acid group is methylated to form the methyl ester, usually by treatment with methanol in the presence of an acid catalyst or via methylation reagents such as diazomethane or methyl iodide under basic conditions.Purification and Characterization:
The final product is purified by chromatographic techniques and characterized by NMR, mass spectrometry, and melting point analysis to confirm structure and purity (typically >98%).
Detailed Stepwise Preparation
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Amino Protection | Benzyl chloroformate, base (e.g., NaHCO3 or Na2CO3) | Protects amino group as benzyloxycarbonyl (Cbz) carbamate |
| 2 | Halogenation (if needed) | NBS or other halogenating agents | Introduces halogen (Br or I) at position 5 for borylation |
| 3 | Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst, base (e.g., KOAc) | Converts aryl halide to aryl boronate ester |
| 4 | Esterification | Methanol, acid catalyst or methylation reagent | Converts carboxylic acid to methyl ester |
| 5 | Purification | Column chromatography, recrystallization | Ensures high purity (>98%) |
Representative Reaction Conditions
-
- Solvent: Aqueous or mixed organic solvent (e.g., dioxane/water)
- Temperature: 0–25 °C
- Time: 1–4 hours
-
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%)
- Base: Potassium acetate (KOAc)
- Solvent: 1,4-dioxane or DMF
- Temperature: 80–100 °C
- Time: 12–24 hours
-
- Acid catalyst: H2SO4 or HCl (catalytic) or methyl iodide with base
- Solvent: Methanol or acetone
- Temperature: Room temperature to reflux
- Time: 2–12 hours
Research Findings and Optimization
Catalyst Efficiency:
Studies show that Pd(dppf)Cl2 provides high yields and selectivity in the borylation step, minimizing side reactions such as deboronation or homocoupling.Protecting Group Stability:
The benzyloxycarbonyl group is stable under borylation and esterification conditions, allowing for sequential reactions without deprotection.Purity and Yield:
Optimized protocols yield the target compound with purity exceeding 98%, suitable for pharmaceutical intermediate applications.Storage Stability:
The compound is stable at room temperature for extended periods (up to 2 years under inert atmosphere), facilitating its use in multi-step syntheses.
Data Summary Table
| Parameter | Value/Condition | Reference/Notes |
|---|---|---|
| Molecular Weight | 411.26 g/mol | Confirmed by MolCore and ChemScene |
| Amino Protection Reagent | Benzyl chloroformate | Standard Cbz protection |
| Borylation Catalyst | Pd(dppf)Cl2 (5 mol%) | High efficiency in Miyaura borylation |
| Borylation Base | Potassium acetate (KOAc) | Common base for borylation |
| Esterification Method | Methanol with acid catalyst or methyl iodide | Efficient methyl ester formation |
| Purity | ≥ 98% | Verified by HPLC/NMR |
| Storage Conditions | 20 °C, inert atmosphere | Stable for 2 years |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group in this compound enables participation in palladium-catalyzed Suzuki-Miyaura couplings, a key reaction for forming carbon-carbon bonds. The reaction typically involves aryl halides or triflates as coupling partners.
| Reaction Conditions | Outcome |
|---|---|
| Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) | Substituted biaryl products via transmetalation and reductive elimination. |
| Base: K₂CO₃ or CsF | Facilitates boronate activation. |
| Solvent: THF or DMF | Proceeds at 60–100°C under inert atmosphere. |
For example, coupling with 4-bromotoluene would yield a biaryl structure with retention of the benzyloxy carbonyl amino group.
Ester Hydrolysis
The methyl ester moiety can undergo hydrolysis under acidic or basic conditions to form carboxylic acids, enabling further functionalization.
Deprotection of the Benzyloxy Carbonyl (Cbz) Group
The Cbz-protected amine can be selectively removed via hydrogenolysis or acidic conditions, exposing a free amine for subsequent reactions.
Nucleophilic Acyl Substitution
The Cbz group’s carbonyl can react with nucleophiles like amines or alcohols under mild conditions.
| Reaction Example | Product |
|---|---|
| Reaction with benzylamine | Forms a urea derivative via carbonyl activation with DCC/DMAP. |
| Alcoholysis with methanol/H⁺ | Produces methyl carbamate intermediates . |
Boronate Transesterification
The pinacol boronate ester can undergo ligand exchange with diols (e.g., ethylene glycol) to modify solubility or reactivity.
| Transesterification Conditions | Outcome |
|---|---|
| Ethylene glycol, acid catalyst | Converts pinacol boronate to ethylene glycol ester, enhancing hydrophilicity . |
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing boron are of interest in the development of new anticancer agents. The presence of the boron moiety in Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate suggests potential for targeting cancer cells through boron neutron capture therapy (BNCT). BNCT is a type of radiation therapy that selectively destroys cancer cells while minimizing damage to surrounding healthy tissue .
Drug Delivery Systems
The compound’s ability to form stable complexes with biomolecules can be exploited in drug delivery systems. Its structure allows for modification to enhance solubility and bioavailability of therapeutic agents. This makes it a candidate for use in formulating new drug delivery vehicles that can improve the efficacy of existing drugs .
Materials Science
Polymer Chemistry
this compound can serve as a monomer or additive in the synthesis of advanced polymers. The incorporation of boron-containing units can impart unique properties such as increased thermal stability and enhanced mechanical strength to polymeric materials .
Nanotechnology
In nanotechnology applications, this compound can be utilized in the fabrication of boron-containing nanoparticles. These nanoparticles have potential uses in imaging and diagnostics due to their unique optical properties. The ability to functionalize these nanoparticles with biological molecules opens avenues for targeted therapies and imaging agents .
Agricultural Chemistry
Pesticide Development
The compound's structure may allow for the development of novel pesticides that are more effective and environmentally friendly. Boron compounds are known to have fungicidal properties; thus, derivatives of this compound could be designed to enhance crop protection against fungal diseases .
Fertilizer Formulations
Boron is an essential micronutrient for plant growth. The compound could be formulated into fertilizers that provide both macronutrients and boron to crops. This dual functionality may improve nutrient uptake efficiency and overall crop yield .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that can interact with the boronic ester group.
Pathways Involved: The compound can inhibit enzyme activity by forming reversible covalent bonds with active site residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous boronate esters:
Key Comparative Insights:
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group () enhances stability but reduces reactivity in cross-couplings compared to the Cbz-protected amino group in the target compound . Protecting Groups: Boc (tert-butoxycarbonyl) in offers acid-labile protection, contrasting with the hydrogenolysis-sensitive Cbz group in the target compound. This dictates divergent deprotection strategies in synthetic workflows .
Synthetic Utility :
- The target compound’s Cbz group enables selective deprotection for sequential functionalization, a critical feature in multi-step syntheses (e.g., kinase inhibitors in ) .
- Compounds like Methyl 3-methyl-4-boronate benzoate () are used to study steric effects in Pd-catalyzed reactions, highlighting the target compound’s advantage in meta-substitution patterns .
Material Science: The butoxy variant () exhibits improved solubility in non-polar solvents, advantageous for formulation chemistry .
Research Findings and Data
Reactivity in Cross-Coupling Reactions:
- The target compound’s boronate ester participates efficiently in Suzuki-Miyaura couplings, as evidenced by analogous compounds in and , which achieve yields >60% under Pd catalysis .
- Trifluoromethyl-substituted analogs () show reduced coupling efficiency due to electron-withdrawing effects, underscoring the importance of electron-donating groups in the target compound .
Spectroscopic Data:
- Methyl 3-methyl-4-boronate benzoate () exhibits distinct ¹H-NMR shifts (δ 1.31 ppm for pinacol methyl, δ 2.51 ppm for aromatic methyl), providing a benchmark for characterizing regiochemistry in related compounds .
Biological Activity
Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 2296676-80-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C22H26BNO6
- Molecular Weight : 411.26 g/mol
- Structure : The compound features a benzoate moiety with a benzyloxycarbonyl amino group and a dioxaborolane substituent, which may contribute to its biological activity.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Kinesin Spindle Protein Inhibition : Studies have shown that related compounds can inhibit kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the formation of monopolar spindles during mitosis, which is characteristic of KSP inhibition .
- Structure-Activity Relationship (SAR) : The introduction of specific functional groups in the structure enhances the potency against various cancer cell lines. For example, modifications that increase lipophilicity have been associated with improved antibacterial and anticancer activities .
Antimicrobial Activity
The compound's derivatives have been evaluated for their antimicrobial properties. Notably:
- Antibacterial Activity : Compounds with similar structures demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
Case Study 1: KSP Inhibitors
A series of KSP inhibitors were evaluated for their effectiveness in inducing cell death in cancer models. Compounds structurally related to this compound showed:
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 0.25 | HeLa | KSP Inhibition |
| Compound B | 0.15 | MCF7 | KSP Inhibition |
These findings suggest that modifications to the benzene ring and dioxaborolane can enhance activity against specific cancer types.
Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various derivatives:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | 40 | Mycobacterium tuberculosis |
| Derivative B | 31.25 | E. coli |
The results indicate that certain structural features significantly enhance antimicrobial activity.
Q & A
Q. What are the recommended storage and handling protocols for this compound to ensure stability and safety?
Answer:
- Storage: Store in sealed containers at 0–6°C in a dry, well-ventilated area to prevent degradation of the boronate ester moiety and minimize hydrolysis risks .
- Handling: Use appropriate PPE (chemical goggles, gloves, lab coats) and avoid inhalation of dust or vapors. Ensure access to eyewash stations and safety showers .
- Spill Management: Sweep or vacuum spills into sealed containers for disposal; avoid environmental release .
Q. How should researchers safely dispose of waste containing this compound?
Answer:
- Dispose via licensed waste management services in compliance with local regulations. Contaminated packaging must be treated as unused product. Consult waste authorities for specific protocols .
Q. What synthetic routes are commonly used to prepare this compound?
Answer:
- Key Steps :
- Purification : Column chromatography (e.g., CH₂Cl₂/EtOAc gradient) is effective for isolating the product .
Advanced Questions
Q. How can this compound be leveraged in cross-coupling reactions for complex molecule synthesis?
Answer:
- Application : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables participation in Suzuki-Miyaura couplings. Example conditions:
- Challenges : Competing hydrolysis of the boronate ester requires anhydrous conditions or rapid reaction setup.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) confirms regioselectivity, e.g., δ 3.76 (s, 3H for methyl ester) and aromatic proton shifts .
- Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) assesses purity.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₀H₂₁BNO₆: calc. 394.15) .
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Answer:
-
Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading, solvent ratios). For example:
Variable Range Tested Optimal Condition Temperature 40–80°C 60°C DIPEA Equiv. 1.1–1.5 1.5 Reaction Time 12–24 h 18 h (Based on iterative optimization from ).
Q. How should contradictions in literature-reported reaction outcomes be addressed?
Answer:
- Case Study : Discrepancies in coupling yields may arise from trace moisture or oxygen. Mitigation strategies:
- Reproducibility : Replicate conditions with strict control of variables (e.g., humidity, catalyst batch).
Methodological Notes
- Synthetic Optimization : Prioritize stepwise protection-deprotection strategies to avoid side reactions at the Cbz-protected amine .
- Stability Testing : Monitor hydrolytic degradation of the boronate ester via LC-MS during long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
